Terpin

Description

Terpin has been reported in Vitis vinifera with data available.

TERPIN is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

Terpin is a metabolite found in or produced by Saccharomyces cerevisiae.

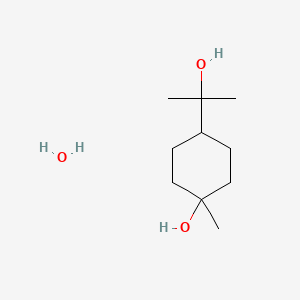

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Expectorant: A Technical Guide to the Mechanism of Action of Terpin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpin hydrate, a terpenoid derived from sources such as turpentine and eucalyptus, has a long history as an expectorant.[1][2] Despite its historical use, its precise molecular mechanism of action remains largely unelucidated, a consequence of its withdrawal from the over-the-counter market in the United States in the 1990s due to a lack of substantial evidence for its safety and efficacy.[1][3] This guide synthesizes the available scientific understanding of terpin hydrate's mechanism of action, focusing on its proposed direct secretagogue activity on bronchial epithelial cells and its reported mild antiseptic properties. We will delve into the historical context of its use, compare its purported mechanism with that of other expectorants, and discuss the toxicological considerations that are paramount for any re-evaluation of this compound in a modern drug development context.

Introduction: A Historical Perspective

First investigated physiologically in 1855, terpin hydrate became a widely used expectorant for conditions such as acute and chronic bronchitis, pneumonia, and other respiratory ailments characterized by excessive or viscous mucus.[1][2] It was commonly formulated in elixirs, often in combination with codeine, to simultaneously address mucus congestion and cough.[1] However, in a significant regulatory shift in the 1990s, the U.S. Food and Drug Administration (FDA) reclassified terpin hydrate, citing insufficient data to definitively establish its safety and effectiveness.[1][3] This decision led to its removal from mass-marketed medications, though it remains available through compounding pharmacies by prescription.[1][3]

The Core Postulate: Direct Action on Bronchial Secretory Cells

The primary mechanism of action attributed to terpin hydrate is its direct effect on the secretory cells of the lower respiratory tract.[1][2][4] Unlike some other expectorants that are thought to act indirectly, terpin hydrate is believed to stimulate these cells to increase the volume of bronchial secretions.[4][5]

The Proposed Secretagogue Effect

The prevailing hypothesis is that terpin hydrate acts as a secretagogue, directly interacting with the mucous membranes of the bronchi to promote the secretion of a more watery mucus.[4] This increase in fluid content is thought to dilute the thick, tenacious mucus often associated with respiratory infections, thereby reducing its viscosity and facilitating its removal through the natural process of mucociliary clearance.[2][4] The lubrication of the airways by these thinner secretions may also help to reduce irritation.[4]

It is crucial to note that while the term "direct action" is consistently used in the available literature, the specific molecular targets—be they ion channels, receptors, or other cellular components on the bronchial epithelial cells—have not been identified. The lack of modern in-vitro studies using human bronchial epithelial cell cultures leaves a significant gap in our understanding of the precise signaling pathways that terpin hydrate may modulate.

Experimental Protocol: Investigating the Secretagogue Activity of Terpin Hydrate on Airway Epithelial Cells

To validate the long-standing hypothesis of direct secretagogue activity, a modern in-vitro experimental workflow could be employed:

-

Cell Culture: Primary human bronchial epithelial cells (HBECs) would be cultured on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized epithelial layer that mimics the in-vivo airway epithelium.

-

Treatment: Varying concentrations of terpin hydrate would be applied to the apical surface of the cultured HBECs. A vehicle control would be used for comparison.

-

Assessment of Secretion:

-

Volume: The volume of the apical surface liquid would be measured at different time points post-treatment using a fluorescent indicator and confocal microscopy.

-

Composition: The secreted mucus would be collected and analyzed for changes in mucin concentration (e.g., MUC5AC and MUC5B) using techniques like ELISA or mass spectrometry.

-

-

Electrophysiological Analysis: Ussing chamber experiments would be conducted to measure changes in transepithelial ion transport, which underlies fluid secretion. This would help determine if terpin hydrate affects key ion channels involved in airway hydration, such as the cystic fibrosis transmembrane conductance regulator (CFTR) or calcium-activated chloride channels (CaCCs).

-

Viability Assay: A cell viability assay (e.g., MTT or LDH assay) would be performed to ensure that the observed effects are not due to cytotoxicity.

A Putative Secondary Mechanism: Mild Antiseptic Properties

In addition to its expectorant properties, terpin hydrate is reported to exert a weak antiseptic effect on the pulmonary parenchyma.[1][2][4] This dual action of enhancing mucus clearance while potentially reducing the microbial load in the respiratory tract would theoretically be beneficial in the context of respiratory infections.[4]

The molecular basis for this antiseptic activity is not well-defined. It is plausible that, as a terpene-derived compound, terpin hydrate may disrupt the cell membranes of certain microorganisms. However, without specific studies to elucidate this mechanism and its spectrum of activity, this remains a speculative but intriguing aspect of its pharmacology.

Comparative Pharmacology: Terpin Hydrate vs. Other Expectorants

Understanding the proposed mechanism of terpin hydrate is enhanced by comparing it to other expectorants with more clearly defined modes of action.

| Expectorant | Proposed Mechanism of Action | Primary Site of Action |

| Terpin Hydrate | Direct stimulation of bronchial secretory cells to increase fluid secretion.[1][2][4] | Bronchial Epithelium |

| Guaifenesin | Irritation of gastric vagal receptors, leading to a reflex stimulation of respiratory tract fluid secretion (gastro-pulmonary reflex). | Gastric Mucosa (indirectly affecting the respiratory tract) |

| Potassium Iodide | Believed to directly stimulate bronchial glands to increase secretions and may also have a proteolytic effect on mucus. | Bronchial Glands |

This comparison highlights the uniqueness of terpin hydrate's proposed "direct action" on the respiratory epithelium, a feature that warrants further investigation to either substantiate or refute this long-held belief.

Toxicological Profile and Clinical Considerations

The toxicological effects of terpin hydrate itself are not well-documented in contemporary literature.[6] Historically, adverse reactions have been associated with its formulation in elixirs containing high concentrations of alcohol (up to 42%) and often codeine.[1][6] These formulations could lead to central nervous system depression, sedation, and, with long-term use, dependence on codeine.[1] There is also a case report of liver injury associated with an elixir of terpin hydrate with codeine.[7]

Any future development of terpin hydrate would necessitate a thorough toxicological evaluation of the pure compound to dissociate its intrinsic effects from those of the historical formulations.

Conclusion and Future Directions

The mechanism of action of terpin hydrate, as currently understood, is based on historical observations rather than modern molecular evidence. The central hypothesis of a direct secretagogue effect on bronchial epithelial cells, while plausible, lacks definitive experimental support. Its purported mild antiseptic properties are similarly uncharacterized.

For drug development professionals, terpin hydrate represents an interesting case study of a once-popular drug that fell out of favor due to a lack of rigorous scientific validation by modern standards. Future research to definitively elucidate its mechanism of action would require:

-

In-vitro studies using human airway epithelial cell cultures to confirm and characterize its secretagogue effects.

-

Identification of its molecular target(s) through techniques such as affinity chromatography, and genetic screening.

-

In-vivo studies in animal models of respiratory disease to assess its efficacy and safety.

-

Comprehensive toxicological profiling of the pure compound.

Without such studies, terpin hydrate is likely to remain a historical curiosity rather than a viable therapeutic agent for the 21st century.

Visualizations

Proposed Mechanism of Action of Terpin Hydrate

Caption: Proposed mechanism of terpin hydrate on the airway.

Experimental Workflow for Investigating Secretagogue Activity

Caption: Workflow for in-vitro analysis of terpin hydrate.

References

-

What is Terpin Hydrate used for? - Patsnap Synapse. (n.d.). Retrieved from [Link]

-

Terpin. (n.d.). In Wikipedia. Retrieved from [Link]

-

Terpin hydrate. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]

-

terpin hydrate. (n.d.). In JoDrugs. Retrieved from [Link]

-

Terpin Hydrate Cough Medicine Disappearance Can be Overcome. (2018, October 15). The People's Pharmacy. Retrieved from [Link]

- Faierman, D., & Jacobs, S. (1973). Liver injury from elixir of terpin hydrate with codeine. The Mount Sinai Journal of Medicine, New York, 40(1), 56–59.

-

Halsey Drug Co. (1991, August 5). Citeline (Pink Sheet). Retrieved from [Link]

-

Terpin hydrate: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]

-

Terpin Hydrate. (n.d.). Cambrex Corporation. Retrieved from [Link]

-

Terpin Hydrate. (n.d.). PharmaCompass. Retrieved from [Link]

-

What is Terpin Hydrate - Interaction, How to Make. (2023, December 26). Indian Natural Oils. Retrieved from [Link]

-

Blount Discount Pharmacy, Inc., Alcoa, TN. UTL issued 06/17/2021. (2021, June 17). FDA. Retrieved from [Link]

-

Culture with apically applied healthy or disease sputum alters the airway surface liquid proteome and ion transport across human bronchial epithelial cells. (n.d.). PubMed Central. Retrieved from [Link]

-

airway epithelial cell culture. (n.d.). CELLnTEC. Retrieved from [Link]

-

Co-Culture of Primary Human Bronchial Epithelial Cells at the Air–Liquid Interface and THP-1 Macrophages to Investigate the Toxicity of Polycyclic Aromatic Hydrocarbons. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Protective effect of substance P on permeability of airway epithelial cells in culture. (n.d.). PubMed. Retrieved from [Link]

-

Human Airway Epithelial Cell Culture and COVID-19 Research. (n.d.). Corning. Retrieved from [Link]

-

PURINERGIC RECEPTORS IN AIRWAY HYDRATION. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Terpin - Wikipedia [en.wikipedia.org]

- 2. Terpin hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peoplespharmacy.com [peoplespharmacy.com]

- 4. What is Terpin Hydrate used for? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. JoDrugs. TERPIN HYDRATE [jodrugs.com]

- 7. Liver injury from elixir of terpin hydrate with codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Effects of Terpin Hydrate on Respiratory Mucus Secretion

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of terpin hydrate, an expectorant with a long history of use in treating respiratory conditions characterized by excessive or viscous mucus. While its use in mainstream pharmaceuticals has declined, particularly in the United States, its mechanism of action presents a valuable case study in mucoactive drug development. This document synthesizes the current understanding of terpin hydrate's effects on respiratory mucus secretion, focusing on its proposed molecular mechanisms, and presents detailed, field-proven methodologies for its evaluation. We will explore its direct action on bronchial secretory cells, the resulting changes in mucus biophysical properties, and the self-validating experimental protocols required to rigorously assess these effects in vitro. This guide is intended to serve as an authoritative resource for researchers investigating secretagogue expectorants and developing novel therapies for muco-obstructive respiratory diseases.

Introduction: The Enduring Challenge of Mucus Hypersecretion

Mucus hypersecretion is a pathological hallmark of numerous chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and bronchiectasis. The airway mucus layer, a critical component of the innate immune system, functions to trap and clear inhaled particulates and pathogens via mucociliary clearance (MCC). However, in disease states, hyperplasia of goblet cells and hypertrophy of submucosal glands lead to the overproduction of mucus. This pathological mucus is often characterized by increased viscoelasticity due to a higher concentration of mucin glycoproteins (primarily MUC5AC and MUC5B), DNA, and inflammatory debris, leading to impaired MCC, airway obstruction, and a cycle of recurrent infection and inflammation.

Historical Context and Clinical Relevance of Terpin Hydrate

Derived from natural sources like turpentine, oregano, and eucalyptus, terpin hydrate was a widely used expectorant in the United States from the late nineteenth century. It was prescribed to alleviate congestion and facilitate the expulsion of phlegm in conditions such as acute and chronic bronchitis. Its clinical utility was attributed to its ability to render mucus less viscous and make coughs more productive.

In the 1990s, the U.S. Food and Drug Administration (FDA) re-evaluated terpin hydrate and concluded there was inadequate data to establish general recognition of its safety and effectiveness, leading to its removal from over-the-counter medications. Despite this, it remains available through compounding pharmacies, often in combination with antitussives like codeine, underscoring a persistent, albeit niche, clinical application. The historical use and enduring presence of terpin hydrate necessitate a modern, mechanistic-based examination of its properties.

Proposed Molecular Mechanism of Action

Terpin hydrate is classified as a secretagogue expectorant. Its mechanism is believed to involve direct stimulation of the bronchial secretory cells within the lower respiratory tract. This direct action is thought to increase the volume of airway secretions, effectively hydrating and thinning the viscous mucus gel.

Direct Effects on Respiratory Epithelial Cells

The primary proposed mechanism involves a direct irritant effect on the respiratory tract's mucous membranes. This stimulation is thought to trigger a physiological response in the secretory cells (goblet cells and submucosal glands), leading to two key outcomes:

-

Increased Fluid Secretion: Terpin hydrate is believed to increase the transport of water into the airway lumen. This hydration of the periciliary layer and the mucus gel itself is crucial for reducing mucus viscosity.

-

Altered Mucin Production: By stimulating the bronchial glands, it promotes the secretion of a higher volume of more watery (serous) mucus, which dilutes the thick, tenacious phlegm characteristic of bronchial inflammation.

It is also reported to have a mild antiseptic effect on the pulmonary parenchyma, which may contribute to its therapeutic action, though this is considered a secondary property.

Putative Signaling Pathway

While the precise signaling cascade initiated by terpin hydrate has not been fully elucidated, we can propose a putative pathway based on the known mechanisms of secretagogue expectorants. Stimulation of airway epithelial cells often involves activation of ion channels, leading to water transport. A plausible hypothesis is the activation of calcium-activated chloride channels (CaCC) or indirect effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to Cl⁻ efflux, followed by Na⁺ and water movement into the airway lumen.

Below is a diagram illustrating this proposed signaling pathway.

Caption: Proposed signaling pathway for terpin hydrate in bronchial epithelial cells.

Methodologies for Evaluating Terpin Hydrate's Effects

To validate the proposed mechanism of action and quantify the effects of terpin hydrate, a robust, multi-faceted in vitro approach is required. The use of well-differentiated primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) is the current gold standard. This model system recapitulates the pseudostratified, mucociliary phenotype of the human airway epithelium.

Experimental Protocol: In Vitro Analysis using ALI Cultures

This protocol provides a self-validating system to assess the impact of terpin hydrate on mucus secretion, biophysical properties, and ciliary function.

Step 1: Culture and Differentiation of HBECs

-

Cell Seeding: Seed primary HBECs onto semi-permeable Transwell® inserts (e.g., 0.4 µm pore size).

-

Expansion: Culture cells submerged in appropriate growth media until a confluent monolayer is formed.

-

ALI Initiation: Once confluent, remove the apical medium to establish the air-liquid interface. Switch to a differentiation medium in the basolateral compartment.

-

Differentiation: Maintain the culture for 21-28 days. Confirm differentiation via transepithelial electrical resistance (TEER) measurement and observation of ciliary beating and mucus production.

Step 2: Treatment with Terpin Hydrate

-

Apical Wash: Gently wash the apical surface with a buffered salt solution (e.g., PBS) to remove accumulated mucus. This wash serves as the baseline mucus collection sample.

-

Acclimation: Allow the cells to acclimate for 2-4 hours.

-

Dosing: Apply terpin hydrate, dissolved in an appropriate vehicle, to the apical surface at a range of concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Negative Control: Vehicle only.

-

Positive Control (Secretagogue): ATP (100 µM), a known purinergic agonist that stimulates mucin secretion.

-

-

Incubation: Incubate for a defined period (e.g., 24 hours) to assess effects on mucin production and gene expression, or for a shorter period (e.g., 30-60 minutes) to assess acute effects on secretion and ciliary beat frequency.

Step 3: Endpoint Analysis

-

Mucus Collection: Collect the newly secreted apical liquid for analysis.

-

Mucin Quantification: Measure the concentration of MUC5AC and MUC5B in the collected liquid using a sandwich ELISA. This provides a direct measure of secretagogue activity.

-

Mucin Gene Expression: Lyse the cells to extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of MUC5AC and MUC5B genes.

-

Ciliary Beat Frequency (CBF) Analysis: Prior to mucus collection, use a high-speed digital video camera mounted on an inverted microscope to record ciliary motion. Analyze the videos using specialized software (e.g., SAVA or CiliaFA) to determine CBF in Hertz (Hz).

-

Mucus Rheology: For larger volume collections, perform microrheology or macrorheology to determine the viscoelastic properties (viscous modulus G'' and elastic modulus G') of the collected mucus. A decrease in both moduli indicates a less viscous, more easily cleared secretion.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for evaluating terpin hydrate.

A Technical Guide to the Historical Use of Terpin Hydrate as an Expectorant

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Terpin hydrate, a derivative of turpentine and other natural oils, held a significant position in the pharmacopeia for over a century as a primary expectorant.[1][2] Administered typically as an elixir, often in combination with the antitussive codeine, it was a mainstay for treating cough and congestion associated with bronchitis, pneumonia, and other respiratory ailments.[1][3] This guide provides an in-depth technical analysis of the historical application of terpin hydrate, detailing its chemical origins, proposed mechanism of action, historical formulations, and the scientific and regulatory factors that led to its eventual decline in mainstream use. Through a synthesis of historical data and modern pharmacological principles, this document serves as a comprehensive resource for understanding the legacy of this once-ubiquitous compound.

Introduction: A Century of Respiratory Therapy

From the late 19th century through the late 20th century, terpin hydrate was a widely prescribed expectorant used to loosen mucus and ease congestion.[2][4] Derived from natural sources like turpentine oil, oregano, thyme, and eucalyptus, its use represents a significant era in pharmaceutical history where terpene-based compounds were central to respiratory treatment.[1][2][4][5] First physiologically investigated in 1855, its utility was rooted in its ability to increase bronchial secretions, thereby making coughs more productive.[1] Despite its long history of use, the U.S. Food and Drug Administration (FDA) removed terpin hydrate from marketed medications in the 1990s, citing a lack of sufficient evidence for its safety and effectiveness—a decision that marked the end of its widespread application.[1][4]

Chemical Properties and Synthesis

Terpin, chemically known as p-menthane-1,8-diol, is a diol of terpene. For pharmaceutical use, it is prepared as a hydrate (terpin·H₂O), a crystalline compound.[1]

Synthesis Overview: Historically and commercially, terpin hydrate is synthesized from α-pinene, a primary constituent of turpentine oil.[6] The process involves the acid-catalyzed hydration of the pinene.

-

Traditional Method: A common historical method involved reacting turpentine oil with a dilute mineral acid, such as sulfuric acid, over an extended period.[7][8] This reaction hydrates the double bond within the α-pinene structure, leading to the formation of crystalline terpin hydrate.[6][7] The process often required vigorous and prolonged agitation, sometimes for over 90 hours, and careful temperature control to optimize the yield and prevent the formation of unwanted byproducts.[7][8]

The resulting crystals would be separated, neutralized (often with a sodium carbonate or ammonia solution), washed, and purified for pharmaceutical formulation.[7] The limited solubility of terpin hydrate in water was a critical factor influencing its formulation, necessitating the use of solvents like alcohol and glycerin in its medicinal preparations.[9]

Pharmacological Profile: Mechanism of Action

The therapeutic effect of terpin hydrate as an expectorant is attributed to its direct action on the respiratory tract.[10]

Proposed Mechanism:

-

Direct Stimulation: Following oral administration and absorption, terpin hydrate is believed to act directly on the bronchial secretory cells of the lower respiratory tract.[1][2]

-

Increased Secretion: This stimulation is thought to increase the production and secretion of respiratory fluids.[2][10] The resulting increase in watery mucus helps to liquefy and dilute viscous phlegm.[10]

-

Enhanced Mucociliary Clearance: By reducing mucus viscosity, terpin hydrate facilitates its removal from the airways via the natural mucociliary clearance mechanism and makes coughing more productive.[2][3]

-

Antiseptic Properties: Some historical sources also suggest that terpin hydrate exerts a weak antiseptic effect on the pulmonary parenchyma, which may have been perceived as an additional benefit in treating respiratory infections.[1][5][10]

Caption: Proposed mechanism of action for terpin hydrate as an expectorant.

Historical Formulations and Clinical Application

Terpin hydrate was most famously dispensed as an elixir, a hydro-alcoholic solution designed to solubilize the poorly water-soluble active ingredient.[9][11]

Common Historical Formulations: The most prevalent formulation was the "Elixir of Terpin Hydrate and Codeine."[1][12] This combination was clinically logical for its time:

-

Terpin Hydrate: Acted as the expectorant to thin and expel mucus.

-

Codeine: Served as a centrally-acting antitussive to suppress the cough reflex, providing symptomatic relief to the patient.[13]

These elixirs were notable for their high alcohol content, often ranging from 38% to 43%, which was necessary to keep the terpin hydrate in solution.[1][9][12]

| Formulation | Typical Terpin Hydrate Content | Typical Codeine Content (per fl. oz.) | Typical Alcohol Content | Historical Use |

| Terpin Hydrate Elixir, N.F. | ~1.7 g / 100 mL | N/A | ~43% | General expectorant for productive coughs.[14] |

| Terpin Hydrate and Codeine Elixir | ~1.7 g / 100 mL | ~1 grain (approx. 65 mg) | 38-42% | Combined expectorant and cough suppressant.[12][13] |

| Terpin Hydrate and Heroin Elixir | Variable | Variable | High | An early 20th-century formulation, later discontinued.[1] |

Reconstructed Historical Protocol: Preparation of Terpin Hydrate Elixir (c. early 20th Century)

This protocol is a representative reconstruction based on historical pharmaceutical practices.

Objective: To prepare 100 mL of Terpin Hydrate Elixir.

Materials:

-

Terpin Hydrate, Crystalline: 1.7 g

-

Sweet Orange Peel Tincture: 2 mL

-

Benzaldehyde: 0.05 mL

-

Glycerin: 40 mL

-

Alcohol (95% Ethanol): 43 mL

-

Purified Water: q.s. to 100 mL

-

Talc (as filter aid): 2 g

-

Glass mortar and pestle, graduated cylinders, beaker, filtration apparatus (funnel and filter paper).

Methodology:

-

Dissolution of Active Ingredient: In a glass beaker, dissolve the 1.7 g of terpin hydrate in 43 mL of alcohol. Gentle agitation may be required. Causality: Alcohol is the primary solvent for the poorly water-soluble terpin hydrate.

-

Addition of Flavoring: Add the 2 mL of sweet orange peel tincture and 0.05 mL of benzaldehyde to the alcoholic solution and mix thoroughly. Causality: The high alcohol content and bitter taste of the active ingredient necessitated strong flavoring agents.

-

Incorporation of Glycerin: Gradually add the 40 mL of glycerin to the solution while stirring. Causality: Glycerin acts as a co-solvent, humectant, and sweetening agent, improving both solubility and palatability.

-

Hydration: Slowly add purified water until the total volume approaches 100 mL. The solution may become turbid as the less soluble components precipitate.

-

Clarification: Add 2 g of talc to the solution and agitate vigorously for 5-10 minutes. Causality: Talc acts as a filter aid. It adsorbs the excess volatile oils and fine precipitates that cause turbidity, allowing for a clear final product after filtration.

-

Filtration: Filter the mixture through a paper filter until the resulting elixir is clear. Discard the first few milliliters of filtrate to ensure the filter paper is saturated.

-

Final Volume Adjustment: Add sufficient purified water through the filter paper to bring the final volume of the elixir to exactly 100 mL.

-

Packaging: Dispense in a sealed, light-resistant bottle.

Decline in Use: A Shift in Scientific and Regulatory Standards

The removal of terpin hydrate from the U.S. market in the 1990s was the culmination of evolving standards in pharmacology and drug regulation.[1][4]

Key Factors:

-

Lack of Efficacy Data: The primary reason cited by the FDA was the absence of modern, robust clinical trials to definitively prove its effectiveness.[1][2][4] While it had a long history of use and anecdotal support, it failed to meet the new, higher standards for evidence-based medicine.[15][16]

-

Safety and Formulation Concerns:

-

High Alcohol Content: The high concentration of alcohol (up to 42%) in traditional elixirs was a significant concern, especially for pediatric use and for patients with contraindications to alcohol.[1][12] This also increased the potential for abuse and central nervous system depression, particularly when combined with codeine.[1]

-

Codeine-Related Risks: The combination with codeine brought its own set of adverse effects, including sedation, respiratory depression, constipation, and the potential for dependence with long-term use.[1][17]

-

-

Development of Alternatives: The pharmaceutical industry developed and marketed newer expectorants, such as guaifenesin, which had better safety profiles, lower toxicity, and were supported by more extensive clinical data.

Caption: Key factors contributing to the decline of terpin hydrate's clinical use.

Conclusion and Legacy

Terpin hydrate serves as a classic case study in the evolution of pharmaceutical science and regulation. For a century, it was a trusted and effective tool for physicians managing respiratory conditions based on empirical evidence and clinical experience.[5][10] However, the paradigm shift towards evidence-based medicine, characterized by rigorous clinical trials and a greater emphasis on safety, ultimately rendered its historical data insufficient. While no longer a mainstream therapeutic, terpin hydrate remains available through compounding pharmacies for specific prescriptions, a testament to its enduring, albeit niche, legacy in respiratory care.[1][4][13] Its story underscores the critical importance of continuous scientific validation in drug development and the journey of a remedy from widespread acceptance to historical artifact.

References

- Terpin. (n.d.). In Wikipedia. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhXuUTZzBUIdO9y1Vcv5soYLy162feqSU9g_uaKi5PR0lCJk1y4DsYEWN2i_GI-Asa9donzqEU1-A7HVdbc38UmqN3uBv5qVAh-TO97LjKNZSUabpGZyPEbaPOf-514g==]

- National Center for Biotechnology Information. (n.d.). Terpin hydrate. PubChem. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSpxEW82TS0jfQvFuQT4khyXugckVi0GQSOBu4vUQpowH-bU-H1nNXCQfTS9hcDiLa9dOtzLudjPjhBsLhHGA3I70fme-b79hIX8oTNVluq-lU2-A4AXrbcaL3qz9Nz_05GtsZzNLjjHya70m7Fe_VoKhz]

- Patsnap. (2024, June 16). What is Terpin Hydrate used for? Synapse. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFD2Agpx_SQfpcONW8gw88IYyvokFlkOalVwbkux3M-JPXCKOJKX5XM8utHBSOVZpLe57VRHpRuJBYf8gBqZ-jGmhXZdMnHbKTBvXNBv1D6H5BzX3PYQ64pASTsjF3n9iNQn1KpPmIOogyArz7-kG597XvTHSEIrZ9jTR5SHw=]

- TargetMol. (n.d.). Terpin hydrate. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe_-HEKCGc8pn8Co3f4ZL-A2cSHfbzcZ8WpQKH34wLEK8JL5aqENU7yEd5-ZhfagxViN-9az7R-lOrRbVcFsncRf_nX53QfDM2U5WFxzh5ukw_yzwqwFaJmG3gIozVHC-Xm8Y_oljrcPAZi5H_zw==]

- Pudjono, P., et al. (n.d.). A method to control terpineol production from turpentine by acid catalysts mixing. National Institutes of Health. Retrieved from the web. [https://vertexaisearch.cloud.google.

- Himachal Terpene Products Pvt. Ltd. (n.d.). Terpin Hydrate Manufacturer in India. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2HjHlDHr5v0pxPg7bXpgXvOpRUWbYwuWFkD-jzIHFz3IYxOiLwTWtAOrqdMQgEWbjtYGA2FLOdGoV4vdPQQsW4GNvhmwmOwA2bDwAMCRtFgjrBjU-9Qtg_1jrFg==]

- Mirza Asirahmed, A., et al. (n.d.). TURPENTINE OIL-BASED CHEMICALS Part I.-A new Method for the Production of Terpin Hydrate. PJSIR. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMVp-KHoJFyBzBjyVxy9gfRYK3ktOFebDaQCQALGkmjQeoqMrDCdyc3Om3bhtsreY8sjOR4Qqb7EZ7GobMb4P8X9rMJGmRnRfsn_0HK-uidOf7vC35k5UZtyYkM8kIXciY294kZznqBZ-xdBpjOnF_doQgsSMA0NdzA47lMz84S8-OIsEWxXkDTvDOeBBDtUom343JzrS-RWZHgSX_4-FdovWxzriY0AGA7ekUQ6_F8XI=]

- Indian Natural Oils. (2023, December 26). What is Terpin Hydrate - Interaction, How to Make. Blog Online. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzprR1f8DPHGSHyJFJjNketw_zHif2_tWbKXpAm5MhR7YMVSysU_o7KkpXJBBCRm8nZmSJUSM9JDkuyMjAe2ukK2KgmsQJSPHkZ0eI2Kv6mD5CYpj-6TnasNEv-mwhMfnSAtby4J3g-XRIc8xv-b9bnXK73Vu3iDpY0IeuiLLx0PABm_LU]

- Silver Crow Creations. (n.d.). Vintage Elixir of Terpin Hydrate & Codeine Label. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMEJXkXuagQbGkePYTY-N908H9DlbjEoMiYOnaQNNprut4ey0mg-R5NMQ8idb6AU-o2O3llIjqoqlynfIIJ1RjnH8RzAlzasNYEO_HnGhf3hNJ3dsWKKVAenPgDApmqJCFOYVp0ADUePFnu05rbcSLbm_GUZOdAztVXOOmsUxW-gi4aEkeJDZhGjXSyd1vPn58ZFeLujx8WO4IgRDPVbtkv_Cg41g=]

- Cambrex Corporation. (n.d.). Terpin Hydrate | API Products. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwSa1iqcLLeN0hVH6Jfs60CjlE4QjHCrAAOH36zhPq5MAhfXS8_YmZ7f_LGSuLv6eMd1NZt5fv1AQa0RVbebePZ84DAgYd5nMNiChoQBIkhCc1F1f9Dkyou0TyZbSfNkqRbPMmWeRqK3YvZLzhJC7YJnXy1DJTV_HruwrmWbIDyleAh2ctXOtvQFTUxYq8UeahdP8t8V2VmH7CDQ==]

- Weissenborn, A. (n.d.). Process of preparing terpine hydrate. Google Patents. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpLboqOHZtQZoVjG7WESoFwCYG_v9DzIdMxuQCoXQFVOUS15wTHt5KsEgYFyhbpM3Qw40ylp1QfO9SMkoj95W-QwRzSU0amxKIhT5BcmAdibuYyELcA8aFLelxRHS67_ki2-bJy2lvbV0p]

- Hello Doctor Philippines. (2021, July 21). Terpin Hydrate and Codeine Elixir. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ4P-D1c_HMzJVQclvc3CwoQaNfEzMoCutImQdMx8U_t3f36yDW4n62GXbW5DMmTCToCoJhHyBUf8jQATcZwJlf_RglDd38inJkc6JQuQCb3EmC04UxpYZO2KXTWfDzbmoYpri1lf44Un4_gi3gGVSQybXmpxz5uomq5yEwwvar5OzmA==]

- Jensen, E. H. (n.d.). Terpin hydrate suspensions. Google Patents. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrpChlgN-knp3BtKPUrThtNR5LLlL-7fzFR88LDzFsQOVjChP3hAb9xQthnGc1v4_HN2baUWsAvkjXtQzWxlVEuiph0u3Y8qe_sq1pE2vIAzDODFfVmlxpinkxMUsOsuO6pHKQwAYF-k-9]

- Transtutors. (2021, June 12). What is the former official name of the terpin hydrate oral... Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHloyJkidAteoLDtolDfZmMU0v9f3FaZXxrv6_olEKtpWxyGQ5FnPWYgmCIhyh4O9OT50b2XI18wR8DEm-XXbKYBMpNcaNs7GWe9u-mIcUqBgbrTlP2eYg72GvvARnaRTlDuaYK5vJNAUG2Db6AeayVcnGHVbaT-Hf87GlKAzRP_pmus_IwVmnet4TEsGDQZC1SxVfr0nh4ZratS7ctgNo8NFZoCnboMFAeRE-ZEgIWPElqlGrntCF-SPelwao-H8-WfA==]

- The People's Pharmacy. (2018, October 15). Terpin Hydrate Cough Medicine Disappearance Can be Overcome. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjlt-hmwCS8GlPq8jl4T-tr5M1N6J4C_F9kuQHCvl8rq2uIty029GZEh9KH9RItCKzEi20YcP5hwY5788uBIy9NaEAXnXjX_gBp9yCI3nWZCrACVGrpn7cLgadm2NAfWSekyB1aQPPiBMH_kYPdZzUWgXbPvhnYKiBMwuj17HXxYraWAX_HHX4dQX3hCHWktGDSdEcNeJztVWDQu764iw=]

- PharmaCompass.com. (n.d.). Terpin Hydrate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7YfLe4E5ZRvZSLRzvKLs_a7y1a4n9rRaNHvn0VHZbzIEI6yUk7yAtIq1K0O8vMdsowbOmYHMnQnmO0i_dK3OzCjbKqw_0ReiEZ8wMq5M2c9hA-quMLlBEl2QEcjJgrjU-S2xJJFmksg8TNBLQ_MsV4fa7r6qPjVrfUfMfvvpt]

- The People's Pharmacy. (2018, November 26). Terpin Hydrate Helped World War I Veteran. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEApu6Av0s9wVoRqoi0GTNCGvdLqpfb5XszEpCvusYgyyJz_VoiWafSH7vta7TVfKNzylGDGoip984-dqAHqnKQguBFbrgNlrvEpuEBP6UlmgjIUZJnLYpouvtHjWKGeB4fCDJqmqUAkbjTFAgrSsUvvD0WqVyyLKsYp78D84YFFPUntJhV8JtFv2UH0H4=]

- Scribd. (n.d.). Preparation #20 - Terpin Hydrate Oral Solution. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDdMF44Ct9u6CxwWXrAJw5BmSD4swQzkjr9EUWz_Q0e7KUmjQIIdVXwr0hApUF_x5wmmvf48lTxYkl6868Y6TXFaSBX_HwSmeBNfcZXNaEcZxdcT6h-YoprSECXK_oVI-JU8hDoT-M9MhdpBexMUUC0mVzMVkqxaX3J4Gg23p5cTTBDtneDd7l7WUX1SK1dfQ=]

- RxList. (n.d.). TERPIN HYDRATE/CODEINE side effects, medical uses, and drug interactions. Retrieved from the web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyQhf0PFv3f1MkBSmxr6BekiBGC0W6dos6vapcPsasMmDcvKTpXFpnJN7vwfcbHD9RWVoAf4M6gfQijLLwHyYRBmYK0rTQepD9I50WBEofS_F7CFgGAfEN8zPJ6TMhkp4Kus7Ih0VM9JH23kwF49PU0cNx1NXzKAQ=]

Sources

- 1. Terpin - Wikipedia [en.wikipedia.org]

- 2. Terpin hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Terpin Hydrate - Interaction, How to Make | Blog Online [indiannaturaloils.com]

- 4. Terpin hydrate | TargetMol [targetmol.com]

- 5. htppl.co.in [htppl.co.in]

- 6. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pjsir.org [pjsir.org]

- 8. US2295705A - Process of preparing terpine hydrate - Google Patents [patents.google.com]

- 9. US3069317A - Terpin hydrate suspensions - Google Patents [patents.google.com]

- 10. What is Terpin Hydrate used for? [synapse.patsnap.com]

- 11. (Solved) - mL 1. What is the former official name of the terpin hydrate oral... (1 Answer) | Transtutors [transtutors.com]

- 12. silvercrowcreations.com [silvercrowcreations.com]

- 13. hellodoctor.com.ph [hellodoctor.com.ph]

- 14. scribd.com [scribd.com]

- 15. peoplespharmacy.com [peoplespharmacy.com]

- 16. peoplespharmacy.com [peoplespharmacy.com]

- 17. TERPIN HYDRATE/CODEINE side effects, medical uses, and drug interactions. [medicinenet.com]

An In-depth Technical Guide to the Chemical Synthesis of Terpin Hydrate from Turpentine

This guide provides a comprehensive technical overview for the synthesis of cis-terpin monohydrate (p-menthane-1,8-diol monohydrate) from turpentine. It is intended for an audience of researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanisms, a comparative analysis of catalytic systems, detailed experimental protocols, and critical safety considerations. Our narrative is built on the pillars of scientific integrity, explaining the causality behind experimental choices to ensure a trustworthy and authoritative resource.

Introduction: From Pine Resin to Pharmaceutical Intermediate

Turpentine, a volatile fluid obtained from the resin of pine trees, is a complex mixture of terpene hydrocarbons.[1][2] Its principal components are α-pinene and β-pinene, which serve as valuable starting materials for the synthesis of numerous chemical compounds.[3] Among the most significant derivatives is terpin hydrate, an important intermediate in the production of terpineol—a widely used fragrance and flavoring agent with established antioxidant, anti-inflammatory, and analgesic properties.[4][5] Terpin hydrate itself has a history of use in pharmaceutical preparations as an expectorant.[6]

The synthesis of terpin hydrate is achieved through the acid-catalyzed hydration of the pinenes found in turpentine.[6] This guide will elucidate the mechanistic underpinnings of this transformation and explore both traditional and modern approaches to its execution.

The Mechanistic Pathway: Acid-Catalyzed Hydration of α-Pinene

The conversion of α-pinene, the primary reactant in turpentine, to cis-terpin hydrate is a classic example of an acid-catalyzed electrophilic addition of water across a double bond, followed by intramolecular cyclization.

The reaction proceeds through several key steps:

-

Protonation: The reaction is initiated by the protonation of the double bond in the α-pinene molecule by a hydronium ion (H₃O⁺), forming a secondary carbocation.

-

Wagner-Meerwein Rearrangement: This initial carbocation is unstable and rapidly undergoes a Wagner-Meerwein rearrangement. The strained four-membered ring opens, relieving ring strain and forming a more stable tertiary carbocation (the terpinyl cation).

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the tertiary carbocation.

-

Second Hydration: The exocyclic double bond of the resulting intermediate is subsequently protonated and attacked by another water molecule.

-

Deprotonation & Crystallization: The final step involves deprotonation to yield the diol, p-menthane-1,8-diol. This molecule crystallizes with one molecule of water to form the stable cis-terpin monohydrate.[6]

It is crucial to control reaction conditions, as the carbocation intermediates can also lead to isomerization byproducts like camphene and limonene, or undergo elimination (dehydration) to form α-terpineol directly.[2]

Caption: Reaction mechanism for the acid-catalyzed hydration of α-pinene.

A Comparative Analysis of Catalytic Systems

The choice of acid catalyst is a critical determinant of reaction efficiency, yield, and environmental impact. While strong mineral acids have been the industrial mainstay, recent research has focused on milder and more selective alternatives.

| Catalyst System | Typical Conditions | Advantages | Disadvantages & Causality | Reference |

| Sulfuric Acid (H₂SO₄) | 25-35% concentration, 25-40°C | Low cost, high reactivity. | Highly corrosive; produces significant waste.[5] Its strong dehydrating nature can promote byproduct formation (polymerization, dehydration to terpineol) if the temperature is not strictly controlled.[6] | [5][6][7] |

| p-Toluenesulfonic Acid (PTSA) | 66°C, 2.5 hours | High conversion (98%). Recyclable. | Moderate selectivity for terpineol (50%), implying significant byproduct formation. | [8] |

| α-Hydroxy Acids (AHAs) | 70°C, 12-15 hours | Milder conditions. | Slow reaction rates when used alone. Often require co-catalysts like phosphoric acid and acetic acid to enhance performance by improving reactant miscibility.[9][10] | [5][9][10] |

| AHA-Boric Acid Composite | 20-25°C, 50 hours | High yield (88% mol), mild temperature, avoids intense heat release. The synergistic effect enhances catalytic activity. | Longer reaction times are required compared to strong acid catalysis. | [4] |

| Chloroacetic Acid | 70°C, 4 hours | Good conversion (80%) and selectivity (70% to α-terpineol). | Halogenated acids present environmental and disposal concerns. | [11] |

Field-Proven Experimental Protocols

The following protocols represent two distinct, validated approaches to the synthesis of terpin hydrate. The first is a traditional method, while the second employs a modern, milder composite catalyst system.

Protocol 1: Traditional Synthesis using Sulfuric Acid

This method is based on the established industrial process and requires careful temperature control to minimize byproduct formation.

Materials:

-

Turpentine oil (rich in α-pinene)

-

Sulfuric acid (H₂SO₄), 30% aqueous solution

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution, 2M for neutralization

-

Ice bath

-

Reaction vessel with vigorous mechanical stirring

Procedure:

-

Reaction Setup: In a reaction flask equipped with a mechanical stirrer and thermometer, place the desired volume of 30% sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

-

Reactant Addition: While stirring vigorously, slowly add the turpentine oil dropwise to the cooled acid. The rate of addition must be controlled to keep the reaction temperature between 25-30°C.[7] A rise in temperature can lead to polymerization and reduced yield.[6]

-

Reaction: Continue vigorous agitation for at least 8-12 hours, maintaining the temperature at 25-30°C.[7] The immiscible layers must be thoroughly mixed to ensure efficient reaction at the phase interface.

-

Crystallization & Separation: After the reaction period, stop the stirring and allow the mixture to stand. The crystalline mass of terpin hydrate will separate. The heavier sulfuric acid layer can be drawn off.[7]

-

Workup: Filter the crude terpin hydrate crystals using a Buchner funnel.

-

Neutralization: Wash the crystals thoroughly with cold water, followed by a wash with a dilute sodium hydroxide or sodium carbonate solution to remove all residual acid. Finally, wash again with cold water until the washings are neutral.[2][6]

-

Drying: Dry the purified crystals in an oven at a low temperature (60-70°C) or under a vacuum.[6]

Protocol 2: Synthesis with a Tartaric Acid-Boric Acid Composite Catalyst

This protocol, adapted from recent literature, offers a high-yield synthesis under milder conditions, avoiding the hazards of concentrated mineral acids.[4]

Materials:

-

α-pinene (or high-purity turpentine)

-

Tartaric acid

-

Boric acid

-

Deionized water

-

Sodium hydroxide (NaOH) solution, 2M

-

Reaction vessel with electric stirring

Procedure:

-

Reaction Setup: In a reaction flask, combine the reactants according to the following mass ratio: 50g of α-pinene, 70g of water, 35g of tartaric acid, and 28g of boric acid.[4]

-

Reaction: Stir the mixture using an electric stirrer at approximately 500 rpm. Maintain the reaction temperature at a mild 20–25 °C.[4]

-

Reaction Time: Continue the reaction for 50 hours. The mild conditions necessitate a longer reaction time to achieve high conversion.[4]

-

Crystallization: After 50 hours, pour the reaction mixture into a beaker and allow it to crystallize at room temperature.[4]

-

Isolation: Collect the terpin hydrate crystals via filtration.

-

Neutralization and Washing: Neutralize the collected crystals with a 2 M NaOH solution. After neutralization, wash the crystals with water, filter again, and dry to obtain the final product.[4] This method reports a molar yield of 88%.[4]

Caption: General experimental workflow for terpin hydrate synthesis.

Purification and Characterization of Terpin Hydrate

Proper purification and characterization are essential to validate the synthesis and ensure the product meets required specifications.

-

Purification: The primary method of purification is crystallization followed by washing. The crude product is filtered and washed with water to remove the bulk of the acid and water-soluble impurities. A subsequent wash with a dilute basic solution, such as sodium carbonate or sodium hydroxide, is critical to neutralize any remaining acid catalyst.[6][12] A final wash with water removes the salt formed during neutralization.

-

Characterization: A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized terpin hydrate.

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups, particularly the broad O-H stretch of the alcohol groups and the water of hydration.[13]

-

Gas Chromatography (GC): An essential tool for determining the purity of the final product and quantifying any residual turpentine or byproducts.[14][15][16] The USP monograph for terpin hydrate outlines a GC method for assay.[14]

-

Water Content Analysis: Karl-Fischer titration is the standard pharmacopeial method for accurately determining the water content, ensuring the correct monohydrate stoichiometry (9.0% to 10.0%).[14][17]

-

Thermal Analysis (TGA/DSC): These methods can be used to study the dehydration process and confirm the presence of the water of hydration.[17][18]

-

Critical Safety and Handling Protocols

The synthesis of terpin hydrate involves hazardous materials that demand strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat must be worn at all times.[19][20]

-

Handling Turpentine: Turpentine is flammable and an irritant. All handling should be done in a well-ventilated area or a chemical fume hood.[19] Keep it away from open flames and oxidizing agents.[19]

-

Handling Sulfuric Acid: Sulfuric acid is highly corrosive and can cause severe burns upon contact.[21][22]

-

Always work within a chemical fume hood.[21]

-

When diluting, always add acid slowly to water , never the other way around, to manage the exothermic reaction.[23]

-

Store in a designated acid cabinet away from incompatible materials like bases, metals, and organic compounds.[20][21]

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[22][23]

-

-

Waste Disposal: All chemical waste, including residual acid and organic solvents, must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion

The synthesis of terpin hydrate from turpentine is a well-established and industrially significant process. While traditional methods using sulfuric acid are effective, they are accompanied by considerable safety and environmental concerns. Modern research has paved the way for milder, safer, and potentially higher-yielding catalytic systems, such as the tartaric acid-boric acid composite. A thorough understanding of the reaction mechanism, careful control over key experimental parameters, and unwavering adherence to safety protocols are paramount for the successful and responsible synthesis of this valuable chemical intermediate. The continued development of green and efficient catalysts remains a promising avenue for future innovation in this field.

References

-

Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts. (2023). MDPI. [Link]

-

Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. (2022). ResearchGate. [Link]

-

A method to control terpineol production from turpentine by acid catalysts mixing. (2020). National Institutes of Health. [Link]

-

Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. (2022). PubMed. [Link]

-

Synthesis of Terpineol from Alpha-Pinene Catalyzed by -Hydroxy Acids. (2022). Semantic Scholar. [Link]

-

Optimization of the terpineol synthesis from turpentine oil using p−toluenesulfonic acid catalyst. (n.d.). ResearchGate. [Link]

-

Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts. (2023). SciSpace. [Link]

-

TURPENTINE OIL-BASED CHEMICALS Part I.-A new Method for the Production of Terpin Hydrate. (1965). PJSIR. [Link]

-

A method to control terpineol production from turpentine by acid catalysts mixing. (2020). ScienceDirect. [Link]

-

Standard Operating Procedure: Sulfuric Acid. (n.d.). University of California, Santa Cruz. [Link]

-

Elimination Terpin Hydrate PDF. (n.d.). Scribd. [Link]

- Production of alpha-terpineol. (1959).

- Process of preparing terpine hydrate. (1942).

- Process for conversion of pinene to terpin hydrate. (1949).

- Method for preparing terpin hydrate by virtue of continuous hydration. (2014).

-

Synthesis of terpineol from α-pinene by homogeneous acid catalysis. (n.d.). ResearchGate. [Link]

-

Production of Terpene. (n.d.). YASUHARA CHEMICAL CO., LTD.. [Link]

-

Turpentine oil. (n.d.). NPCS. [Link]

-

TURPENTINE PRODUCTION AND PROCESSING. (n.d.). New Zealand Institute of Chemistry. [Link]

-

Turpentine. (n.d.). Wikipedia. [Link]

-

Synthesis of -Terpineol from Turpentine by Hydration in a Batch Reactor. (2015). ResearchGate. [Link]

-

Terpin Hydrate. (n.d.). USP-NF. [Link]

-

A spectrophotometric assay for terpin hydrate. (1955). PubMed. [Link]

-

Sulfuric Acid Safe Handling Guideline. (2013). SLAC National Accelerator Laboratory. [Link]

-

Preparation #20 - Terpin Hydrate Oral Solution. (n.d.). Scribd. [Link]

-

Determination of terpin hydrate by gas-liquid chromatography. (1968). PubMed. [Link]

-

Determination of terpin hydrate by gas chromatography. (1967). PubMed. [Link]

-

Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023). Westlab. [Link]

-

Pharmaceutical Hydrates Analysis. (2020). Encyclopedia MDPI. [Link]

-

Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. (2007). PubMed. [Link]

Sources

- 1. npcsblog.com [npcsblog.com]

- 2. nzic.org.nz [nzic.org.nz]

- 3. Turpentine - Wikipedia [en.wikipedia.org]

- 4. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pjsir.org [pjsir.org]

- 7. US2898380A - Production of alpha-terpineol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US2295705A - Process of preparing terpine hydrate - Google Patents [patents.google.com]

- 13. scribd.com [scribd.com]

- 14. Terpin Hydrate [drugfuture.com]

- 15. Determination of terpin hydrate by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of terpin hydrate by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. kanhanatureoils.com [kanhanatureoils.com]

- 20. westlab.com.au [westlab.com.au]

- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 22. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 23. CCOHS: Sulfuric Acid [ccohs.ca]

A Technical Guide to the Natural Sources and Derivation of Terpin Compounds for Pharmaceutical Research and Development

Abstract

Terpenoids represent the largest and most structurally diverse class of natural products, with over 80,000 known compounds.[1] This vast chemical library, biosynthesized from simple five-carbon isoprene units, offers a rich scaffold for drug discovery, yielding prominent pharmaceuticals like the anticancer agent paclitaxel (Taxol®) and the antimalarial drug artemisinin.[2][3][4] This guide provides an in-depth exploration of the origins and production of terpin compounds, a significant subgroup of terpenoids. We will dissect the fundamental biosynthetic pathways that govern their formation in nature, detail methodologies for their extraction from botanical sources, and describe robust chemical and biotechnological routes for their derivation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to source and manipulate these valuable molecules.

The World of Terpenoids: A Primer

Terpenoids, also known as isoprenoids, are a class of organic chemicals derived from the five-carbon precursor isoprene.[1] While the terms "terpene" and "terpenoid" are often used interchangeably, terpenes are pure hydrocarbons, whereas terpenoids are modified, typically through oxidation, and contain additional functional groups.[1][5] This structural modification is crucial, as it imparts a wide range of biological activities, making terpenoids a cornerstone of pharmacology.[6][7][8]

Terpin compounds, such as terpin hydrate (p-menthane-1,8-diol), are oxygenated monoterpenoids. Terpin hydrate, historically derived from turpentine oil, has a long history of use as an expectorant to loosen mucus in patients with bronchitis and related respiratory conditions.[9][10][11] While its use in over-the-counter medications has declined in some regions, it remains a valuable compound in prescription formulations and serves as a key intermediate in the synthesis of other valuable terpenoids like terpineol.[9][12][13] Understanding the sourcing and synthesis of such foundational molecules is critical for developing novel therapeutics.

Natural Abundance: Where to Find Terpenoids

Terpenoids are quintessential secondary metabolites in the plant kingdom, playing vital roles in defense, communication, and physiological regulation.[1][14] Their presence contributes to the characteristic scents of many plants, such as the pine aroma from pinene, the citrus scent from limonene, and the fragrance of eucalyptus from eucalyptol.[1][15]

| Terpenoid Compound | Common Natural Sources | Class |

| α-Pinene & β-Pinene | Turpentine (from Pine Resin), Rosemary, Juniper | Monoterpene |

| Limonene | Citrus fruit rinds (Orange, Lemon, Lime) | Monoterpene |

| Menthol | Peppermint, Spearmint | Monoterpenoid |

| Camphor | Camphor Laurel (Cinnamomum camphora) | Monoterpenoid |

| Linalool | Lavender, Coriander, Basil | Monoterpenoid |

| γ-Terpinene | Tea Tree Oil, Cumin, Thyme | Monoterpene |

| Terpin Hydrate | Derived from Turpentine, Oregano, Thyme, Eucalyptus | Monoterpenoid |

This table summarizes common terpenoids and their primary botanical sources, which serve as feedstocks for extraction.[9][15][16][17][18]

The Genesis of Diversity: Biosynthetic Pathways

All terpenoids originate from two universal five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) .[19][20] Plants uniquely utilize two distinct and spatially separated metabolic pathways to synthesize these precursors, a testament to their evolutionary adaptation and metabolic efficiency.[21][22]

The Mevalonate (MVA) Pathway

Operating primarily in the cytosol and endoplasmic reticulum, the MVA pathway is the principal source of precursors for sesquiterpenes (C15), triterpenes (C30), and sterols.[23][24] It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. The enzyme HMG-CoA reductase is the rate-limiting step in this pathway and is the target of statin drugs used to lower cholesterol.[5][23]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is localized within the plastids.[22][23] It uses glyceraldehyde 3-phosphate (GA-3P) and pyruvate as starting materials.[25] This pathway is responsible for the synthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and chlorophylls.[23][25]

The compartmentalization of these pathways allows for independent regulation and optimization of carbon flux towards different classes of terpenoids, depending on the plant's developmental stage and environmental stresses.[21]

Caption: Overview of the MVA and MEP pathways for terpenoid precursor synthesis.

From Precursors to Skeletons

Once IPP and DMAPP are formed, prenyltransferase enzymes catalyze their sequential condensation to produce linear pyrophosphate precursors of increasing chain length: geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).[20][21]

The remarkable diversity of terpenoid structures arises from the action of a large family of enzymes called terpene synthases (TPS) .[19][25] These enzymes take the linear precursors and, through a series of complex carbocation-mediated cyclizations, rearrangements, and eliminations, forge the hundreds of unique carbon skeletons that define the different terpenoid classes.[19][26]

Derivation from Natural Sources: Extraction Methodologies

The primary method for obtaining terpenoids from botanical sources is through extraction, which isolates the "essential oil" fraction. The choice of method depends on the thermal stability and volatility of the target compounds.

| Method | Principle | Advantages | Disadvantages |

| Steam Distillation | Passes hot steam through plant material, vaporizing volatile compounds which are then condensed and collected.[27][28] | Efficient for volatile terpenes, well-established, no organic solvents.[27] | High temperatures can degrade delicate terpenes.[29][30] |

| Solvent Extraction | Uses organic solvents (e.g., ethanol, hexane) to dissolve terpenes from the plant matrix.[28][29] | High yield, effective for less volatile compounds. | Potential for residual solvent in the final product, requires careful purging.[27][31] |

| Supercritical CO₂ Extraction | Uses CO₂ at its supercritical state (properties of both a liquid and a gas) as a tunable solvent.[27][29] | Highly selective, clean (CO₂ evaporates), low temperature preserves sensitive compounds.[30] | High equipment cost. |

| Hydrodistillation | Plant material is fully submerged in boiling water to release essential oils.[29][31] | Simple setup. | Can lead to hydrolysis of some compounds due to prolonged contact with hot water. |

Experimental Protocol: Steam Distillation of Essential Oil

This protocol provides a generalized procedure for extracting volatile terpenoids from a plant source like eucalyptus or lavender.

-

Preparation: Weigh approximately 200-500 g of fresh or dried plant material (e.g., leaves, flowers). If necessary, coarsely chop the material to increase surface area.

-

Apparatus Setup: Assemble a steam distillation apparatus. This consists of a boiling flask (for steam generation), a biomass flask containing the plant material, a condenser, and a collection flask (e.g., a separatory funnel or Florentine flask).

-

Extraction: Heat the boiling flask to generate steam. Pass the steam through the biomass flask. The hot steam will rupture the plant's oil glands, and the volatile terpenoids will co-distill with the water vapor.

-

Condensation: The vapor mixture passes into the condenser, where it is cooled by circulating cold water, turning it back into a liquid.

-

Collection: Collect the distillate in the collection flask. The essential oil, being less dense than water, will typically form a layer on top of the aqueous phase (hydrosol).

-

Separation: Allow the layers to fully separate. Carefully drain the lower aqueous layer, leaving the purified essential oil.

-

Drying and Storage: Dry the essential oil over anhydrous sodium sulfate to remove any residual water. Filter and store the final product in a sealed, dark glass vial at 4°C.

Chemical Derivation: Synthesis of Terpin Hydrate

While extraction provides a mixture of natural terpenoids, chemical synthesis allows for the production of specific, high-purity compounds. A classic and industrially significant example is the synthesis of cis-terpin hydrate from α-pinene, the primary component of turpentine oil.[12] The process involves the acid-catalyzed hydration of the pinene bicyclic system.

Caption: Workflow for the chemical synthesis of terpin hydrate from α-pinene.

Experimental Protocol: Acid-Catalyzed Hydration of α-Pinene

This protocol describes a laboratory-scale synthesis of terpin hydrate.

-